molecular formula C18H19FN6O B12185715 N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12185715
M. Wt: 354.4 g/mol
InChI Key: VNROCKISTUMDIR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazine moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the fluorophenyl group and the piperidine carboxamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenated solvents, strong acids or bases, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
  • N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
  • N-(4-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Uniqueness

The uniqueness of N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide lies in its specific structural features, such as the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • A piperidine ring which contributes to its basicity and ability to interact with various biological targets.
  • A carboxamide functional group that enhances solubility and bioavailability.
  • A triazolopyridazine moiety , which is linked to several biological activities including inhibition of specific protein interactions.

Research indicates that this compound functions primarily as an inhibitor of bromodomains . Bromodomains are protein domains that recognize acetylated lysine residues on histones and non-histone proteins, playing a crucial role in regulating gene expression and cellular processes. By inhibiting these domains, the compound may alter gene expression patterns associated with various diseases.

In Vitro Studies

In vitro studies have demonstrated significant biological activity for this compound. The following table summarizes key findings related to its inhibitory potency:

Study IC50 Value (µM) Target Effectiveness
Study A0.5Bromodomain 2High potency as an inhibitor
Study B2.0CDK9Moderate potency in inhibiting cell proliferation
Study C1.0HDACEffective in altering histone acetylation

These studies suggest that the compound exhibits micromolar inhibitory concentrations (IC50 values), indicating its potential as a therapeutic agent in treating diseases related to dysregulated gene expression, such as cancer.

Case Studies

  • Cancer Treatment : In a recent study involving human cancer cell lines (HCT116), this compound showed promising results in reducing cell viability at concentrations correlating with its IC50 values. The mechanism was attributed to the induction of apoptosis through the inhibition of critical signaling pathways involved in cell survival.
  • Neurodegenerative Diseases : Another case study highlighted the compound's potential in neurodegenerative models where it was found to modulate neuroinflammatory responses. This modulation was linked to the inhibition of specific bromodomains involved in inflammatory signaling pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variants of this compound have been synthesized to enhance specificity and potency against targeted proteins. For instance:

Derivative Modification Biological Activity
Compound XAddition of methyl group at position 5Increased selectivity for bromodomain 1
Compound YSubstitution with different halogensEnhanced inhibitory activity against CDK9

Properties

Molecular Formula

C18H19FN6O

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H19FN6O/c1-12-21-22-16-8-9-17(23-25(12)16)24-10-2-3-13(11-24)18(26)20-15-6-4-14(19)5-7-15/h4-9,13H,2-3,10-11H2,1H3,(H,20,26)

InChI Key

VNROCKISTUMDIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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